(R)-3-(1-Aminoethyl)phenol hydrochloride
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Overview
Description
®-3-(1-Aminoethyl)phenol hydrochloride is a chiral compound with significant importance in various scientific fields It is a phenolic compound, meaning it contains a hydroxyl group attached to an aromatic hydrocarbon group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-(1-Aminoethyl)phenol hydrochloride typically involves the nucleophilic aromatic substitution of an aryl halide with an amine. This reaction requires specific conditions, such as the presence of a strong base and an appropriate solvent. The reaction is often carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods: In an industrial setting, the production of ®-3-(1-Aminoethyl)phenol hydrochloride may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as crystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: ®-3-(1-Aminoethyl)phenol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed under acidic conditions.
Major Products:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated or nitrated phenols
Scientific Research Applications
®-3-(1-Aminoethyl)phenol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of ®-3-(1-Aminoethyl)phenol hydrochloride involves its interaction with specific molecular targets. The compound can act as an antioxidant by donating hydrogen atoms to neutralize free radicals. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Phenol: A simple phenolic compound with a hydroxyl group attached to a benzene ring.
Hydroquinone: A phenolic compound with two hydroxyl groups on the benzene ring.
Quinone: An oxidized form of phenol with a carbonyl group on the benzene ring .
Uniqueness: ®-3-(1-Aminoethyl)phenol hydrochloride is unique due to its chiral nature and the presence of an aminoethyl group. This structural feature imparts specific chemical and biological properties that distinguish it from other phenolic compounds. Its chiral center allows for enantioselective interactions, making it valuable in asymmetric synthesis and chiral drug development .
Properties
IUPAC Name |
3-[(1R)-1-aminoethyl]phenol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO.ClH/c1-6(9)7-3-2-4-8(10)5-7;/h2-6,10H,9H2,1H3;1H/t6-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INBKHDKLDOGKKN-FYZOBXCZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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